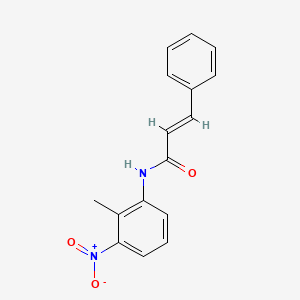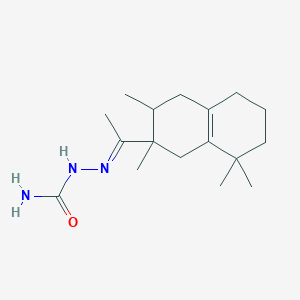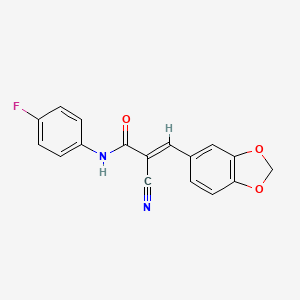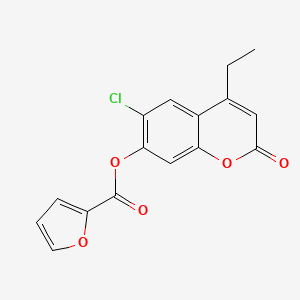
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MNPA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用机制
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide acts by binding to specific targets in the body, such as enzymes and receptors, and modulating their activity. For example, N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has also been shown to bind to the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the exploration of its potential in treating other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms by which N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide exerts its biological effects and to determine its potential side effects and toxicity in vivo.
In conclusion, N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide is a promising compound with potential applications in drug discovery and development. Its anti-inflammatory and anti-cancer properties, as well as its potential in treating neurodegenerative diseases, make it an attractive target for further research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.
合成方法
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with phenylacetyl chloride, followed by a cyclization reaction. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has been investigated for its potential as a therapeutic agent in various disease models. Studies have shown that N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-14(8-5-9-15(12)18(20)21)17-16(19)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,17,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOPPAHTIIPEO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-3-nitrophenyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)

![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
